molecular formula C8H12O3 B13784623 2-Formyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 244793-40-6

2-Formyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13784623
CAS No.: 244793-40-6
M. Wt: 156.18 g/mol
InChI Key: ZRPOGGZJDNXJIC-UHFFFAOYSA-N
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Description

2-Formyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a formyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the acid-catalyzed reaction between acrolein and ethyl diazoacetate . This reaction typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(Propan-2-yl)cyclopropane-1,2-dicarboxylic acid.

    Reduction: 2-Hydroxymethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler cyclopropane derivative without the formyl and isopropyl groups.

    2,2-Dimethylcyclopropanecarboxylic acid: Similar structure but lacks the formyl group.

    Chrysanthemic acid: Contains a cyclopropane ring with different substituents.

Uniqueness

2-Formyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a formyl group and an isopropyl group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

244793-40-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-formyl-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5(2)8(4-9)3-6(8)7(10)11/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

ZRPOGGZJDNXJIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1C(=O)O)C=O

Origin of Product

United States

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